N-(2,3-Dimethylphenyl)-3-phenylacrylamide
Description
N-(2,3-Dimethylphenyl)-3-phenylacrylamide is an acrylamide derivative featuring a phenyl group at the α,β-unsaturated carbonyl position and a 2,3-dimethylphenyl substituent on the amide nitrogen (Fig. 1). Its molecular formula is C₁₇H₁₇NO, with a molecular weight of 251.33 g/mol. The compound’s structure combines aromaticity, planarity (from the acrylamide backbone), and steric effects from the ortho- and para-methyl groups on the phenyl ring.
Properties
CAS No. |
67023-10-3 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(E)-N-(2,3-dimethylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO/c1-13-7-6-10-16(14(13)2)18-17(19)12-11-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,18,19)/b12-11+ |
InChI Key |
RQHNIXYBYDVNBQ-VAWYXSNFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C=C/C2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C=CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethylphenyl)-3-phenylacrylamide typically involves the reaction of 2,3-dimethylaniline with phenylacrylic acid. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as sodium hydroxide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethylphenyl)-3-phenylacrylamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Recent studies have highlighted the potential of phenylacrylamide derivatives, including N-(2,3-Dimethylphenyl)-3-phenylacrylamide, in the treatment of inflammatory diseases. For instance, compounds structurally related to phenylacrylamides have demonstrated efficacy in modulating inflammatory responses by inhibiting key enzymes and cytokines involved in inflammation. Research indicates that these compounds can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting their potential use as anti-inflammatory agents .
Drug Development
The compound's structural characteristics allow for modifications that can enhance its pharmacological properties. For example, bioisosteric modifications of similar compounds have led to the development of new drugs with improved therapeutic profiles. These modifications aim to maintain or enhance biological activity while reducing toxicity, making this compound a candidate for further exploration in drug design .
Organic Synthesis
Synthesis of Functionalized Compounds
this compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions to create functionalized compounds with diverse applications. For instance, it has been employed in one-pot tandem reactions that facilitate the synthesis of complex molecules through multiple reaction pathways, including Knoevenagel condensation and Michael addition .
Case Study: Cascade Reactions
A notable application involves Lewis acid-promoted cascade reactions that utilize this compound as a Michael acceptor to synthesize other valuable intermediates. This method demonstrates the compound's utility in creating polysubstituted products that are challenging to obtain through conventional synthetic routes .
Mechanism of Action
The mechanism of action of N-(2,3-Dimethylphenyl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
N-(3,5-Dimethylphenyl)-3-phenylacrylamide
- Structure : Differs in the methyl group positions (3,5-dimethylphenyl vs. 2,3-dimethylphenyl).
- Impact : The meta-methyl groups reduce steric hindrance compared to the ortho-substituted target compound. This likely enhances solubility and alters intermolecular interactions (e.g., π-π stacking).
- Applications : Similar acrylamides are explored as kinase inhibitors or herbicides, though specific data for this analog are unavailable .
(2E)-3-(1-Naphthyl)-N-phenylacrylamide
- Structure : Replaces the phenyl group with a bulkier 1-naphthyl moiety; E-configuration ensures planar geometry.
- Such features are critical in materials science (e.g., liquid crystals) or as fluorescent probes .
Backbone and Functional Group Variations
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide
- Structure : Acetamide backbone with chloro and isopropyl substituents.
- Impact : The chloro group introduces electronegativity, enhancing herbicidal activity (e.g., inhibition of fatty acid synthesis in plants). The isopropyl group increases hydrophobicity, improving membrane permeability .
N-[5-(Aminosulfonyl)-2-methylphenyl]-3-phenylacrylamide
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| N-(2,3-Dimethylphenyl)-3-phenylacrylamide | C₁₇H₁₇NO | 251.33 | 2,3-dimethylphenyl | Agrochemicals, polymers |
| N-(3,5-Dimethylphenyl)-3-phenylacrylamide | C₁₇H₁₇NO | 251.33 | 3,5-dimethylphenyl | Kinase inhibitors, herbicides |
| (2E)-3-(1-Naphthyl)-N-phenylacrylamide | C₁₉H₁₅NO | 273.33 | 1-naphthyl, E-configuration | Materials science, probes |
| 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide | C₁₄H₁₉ClNO | 260.76 | Chloro, isopropyl | Herbicides |
| N-[5-(Aminosulfonyl)-2-methylphenyl]-3-phenylacrylamide | C₁₆H₁₆N₂O₃S | 316.37 | 5-sulfonamide, 2-methylphenyl | Pharmaceuticals |
Research Findings and Structural Insights
- Steric Effects : Ortho-substituted methyl groups in the target compound may limit binding to biological targets compared to meta-substituted analogs, as seen in herbicide design .
- Electronic Modulation : The acrylamide backbone’s conjugation allows electron delocalization, critical for UV absorption or charge-transfer applications. Naphthyl derivatives exhibit redshifted absorption spectra due to extended π-systems .
- Crystallography : Programs like SHELXL and ORTEP-3 (used in structural validation ) could resolve conformational differences between analogs, aiding in structure-activity relationship (SAR) studies.
Biological Activity
N-(2,3-Dimethylphenyl)-3-phenylacrylamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores the compound's biological activity, including its mechanisms of action, interactions with molecular targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phenylacrylamide backbone, which is known for various biological activities. The presence of the dimethylphenyl group enhances its lipophilicity, potentially increasing its ability to penetrate biological membranes and interact with target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an inhibitor or modulator of these targets, influencing various biochemical pathways. The following mechanisms have been proposed based on related compounds:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K) and histone deacetylases (HDAC) .
- Receptor Modulation : The compound may bind to receptors involved in signaling pathways critical for cell proliferation and survival, potentially leading to altered cellular responses .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antitumor Activity | Various cancer cell lines | Growth inhibition | |
| Enzyme Inhibition | PI3K | Reduced signaling | |
| Histone Deacetylase Inhibition | HDAC | Increased acetylation |
Case Studies
- Antitumor Efficacy : A study focusing on phenylacrylamide derivatives found that certain analogues exhibited significant growth inhibition across multiple cancer cell lines. For example, one lead compound demonstrated a GI(50) value between 27-61 μM against various malignancies, suggesting that this compound may exhibit similar potency .
- Mechanistic Insights : Research into related compounds has shown that structural modifications can enhance biological activity. For instance, the introduction of electron-withdrawing groups has been linked to improved enzyme inhibition and cytotoxicity in cancer models . This suggests that this compound's structure could be optimized for better therapeutic outcomes.
Future Directions
Further research is warranted to elucidate the precise molecular targets of this compound and its mechanism of action. High-throughput screening assays could be employed to evaluate its efficacy against a broader range of cancer cell lines and other disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
